molecular formula C13H11NO4 B2963729 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1221423-73-9

1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2963729
CAS No.: 1221423-73-9
M. Wt: 245.234
InChI Key: FDXGWKCBOAFQEL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyridine ring substituted with a methoxyphenyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups to produce new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).

  • Substitution reactions can be carried out using nucleophiles like halides or amines.

Major Products Formed:

  • Oxidation products include esters and amides.

  • Reduction products include pyridine derivatives.

  • Substitution products include halogenated or aminated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: The compound may modulate signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cell survival.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • Pyridine-3-carboxylic acid derivatives: These compounds share the pyridine ring but differ in their substituents.

  • Methoxy-substituted phenyl compounds: These compounds have methoxy groups on the phenyl ring but lack the pyridine structure.

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Properties

IUPAC Name

1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-3-10(4-6-11)14-8-9(13(16)17)2-7-12(14)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGWKCBOAFQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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